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Compound Focus: 2-Amino-3-pentanone

CAS No.: 343925-95-1

Cat. No.: S12204540

Get Quote

Since direct information on 2-Amino-3-pentanone is sparse, searching for its potential synonyms or related

compound classes may yield more results. You could try searching for:

1-Amino-3-pentanone

3-Oxobutanamine
Ethyl 2-aminopropyl ketone

Consulting specialized databases is often the most effective approach for detailed spectroscopic data. The

following table lists recommended resources.

Database/Source Potential Utility / Type of Data

Reaxys or SciFinderⁿ Detailed chemical property and spectral data for

research compounds.

NIST Chemistry WebBook Curated IR, MS, NMR spectra for common compounds.

SDBS (Spectral Database for Organic
Compounds)

Free collection of IR, MS, NMR, and Raman spectra.

Experimental Methodologies for Characterization

Although data for 2-amino-3-pentanone itself is unavailable, the general experimental protocols for

characterizing similar small organic molecules are well-established [1]. The following workflows outline the
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standard procedures for key spectroscopic techniques.

Workflow for NMR Spectroscopy Characterization

Prepare Sample Solution

Select Deuterated Solvent
(e.g., CDCl₃, DMSO-d₆)

Acquire ¹H NMR Spectrum
(300-500 MHz)

Acquire ¹³C NMR Spectrum
(75-125 MHz)

Analyze Chemical Shifts
(δ, ppm), Multiplicity,
Coupling Constants (J)

Report Data

Click to download full resolution via product page

Standard protocol for NMR analysis [1] [2].

Workflow for HPLC Analysis and Retention Time Prediction
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Establish HPLC Conditions

Column: C18 (various brands)
Mobile Phase: e.g., MeOH/H₂O

Gradient Elution

Inject Sample and
Reference Compounds

Measure Retention Time (tR)

Use LCTRS Method
to Predict tR on other systems

Validate Peak Identity

Click to download full resolution via product page

HPLC method using Linear Calibration with Two Reference Substances (LCTRS) for accurate retention time

prediction across different systems [3].

How to Proceed with Your Research

Given the gaps in the search results, here are practical steps you can take:
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Synthesize and Characterize: If the compound is a novel synthetic target, you will likely need to

synthesize it and acquire its spectroscopic data (NMR, IR, MS) yourself, following the general
methodologies outlined above [1].

Consult Specialized Databases: As a researcher, using commercial scientific databases like
Reaxys, SciFinderⁿ, or Springer's SpringerMaterials is the most reliable way to find curated

physical and spectroscopic data for specific organic compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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